Methyl 5-cyanofuran-3-carboxylate: A Core Heterocyclic Scaffold for Advanced Synthesis
Methyl 5-cyanofuran-3-carboxylate: A Core Heterocyclic Scaffold for Advanced Synthesis
An In-depth Technical Guide for Researchers
Abstract
Methyl 5-cyanofuran-3-carboxylate is a strategically functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. The furan nucleus is a prevalent motif in numerous biologically active molecules, and its substitution with both an electron-withdrawing nitrile group and a versatile methyl ester offers multiple avenues for synthetic elaboration.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties, a proposed synthetic strategy, expected spectral characteristics, and the chemical reactivity of Methyl 5-cyanofuran-3-carboxylate. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.
Physicochemical and Structural Properties
A precise understanding of a molecule's fundamental properties is critical for its application in synthesis, including reaction design, purification, and formulation. While extensive experimental data for this specific molecule is not widely published, we can consolidate its computed properties and structural identifiers.[2]
Molecular Identifiers
The following table summarizes the key identifiers for Methyl 5-cyanofuran-3-carboxylate.
| Identifier | Value | Source |
| CAS Number | 175352-97-3 | [3] |
| Molecular Formula | C₇H₅NO₃ | [2] |
| Molecular Weight | 151.12 g/mol | (Calculated) |
| Monoisotopic Mass | 151.02695 Da | [2] |
| Canonical SMILES | COC(=O)C1=COC(=C1)C#N | [2] |
| InChI | InChI=1S/C7H5NO3/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4H,1H3 | [2] |
| InChIKey | DGJJLFSWAUMZOR-UHFFFAOYSA-N | [2] |
Chemical Structure
The structure of Methyl 5-cyanofuran-3-carboxylate features a furan ring substituted at the C3 and C5 positions.
Computed Physical Properties
| Property | Predicted Value | Source |
| XlogP | 0.9 | [2] |
| Topological Polar Surface Area | 72.9 Ų | (Calculated) |
| Hydrogen Bond Donors | 0 | (Calculated) |
| Hydrogen Bond Acceptors | 4 | (Calculated) |
The positive XlogP value suggests moderate lipophilicity, indicating solubility in a range of organic solvents.
Synthesis and Purification
While a specific, dedicated synthesis for Methyl 5-cyanofuran-3-carboxylate is not widely documented, its structure lends itself to established methodologies for constructing polysubstituted furans. A plausible and efficient approach involves a multicomponent reaction strategy, which offers high atom economy and convergence.[4]
Proposed Synthetic Pathway
A logical synthetic route could involve the reaction of a β-ketoester equivalent with an activated acetylene and a cyanide source. An alternative metal-free approach utilizes the Michael addition of a cyanide source to an ene-yne-ketone precursor, followed by intramolecular cyclization.[5] The following workflow outlines a generalized multicomponent approach.
Exemplary Experimental Protocol (Hypothetical)
This protocol is based on analogous syntheses of substituted furan carboxylates and should be optimized for this specific target.[4][6]
-
Reaction Setup: To a flame-dried, 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (100 mL).
-
Reagent Addition: Add methyl 4-oxo-2-butynoate (1.0 eq) and a suitable aldehyde (1.1 eq). Cool the solution to 0 °C in an ice bath.
-
Initiation: Add trimethylsilyl cyanide (1.2 eq) dropwise over 15 minutes. Follow with the addition of a Lewis acid catalyst (e.g., TiCl₄, 0.1 eq).
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃ (100 mL). Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Spectral Characterization (Predicted)
No experimental spectra for Methyl 5-cyanofuran-3-carboxylate are currently available in public databases.[2] However, based on its structure and data from analogous compounds, a reliable prediction of its key spectral features can be made.[7][8]
| Technique | Predicted Features | Rationale |
| ¹H NMR | δ ~8.1-8.3 ppm (s, 1H, H-2), δ ~7.0-7.2 ppm (s, 1H, H-4), δ ~3.9 ppm (s, 3H, -OCH₃) | The furan protons are in distinct electronic environments. H-2 is deshielded by the adjacent oxygen and ester group. The methyl ester singlet is characteristic. |
| ¹³C NMR | δ ~162-165 ppm (C=O, ester), δ ~145-155 ppm (C-2, C-5), δ ~115-125 ppm (C-3, C-4), δ ~110-115 ppm (-C≡N), δ ~52-54 ppm (-OCH₃) | Signals include the ester carbonyl, four distinct furan ring carbons (two quaternary, two tertiary), the nitrile carbon, and the methyl carbon. |
| IR (cm⁻¹) | ~2230-2240 (C≡N stretch), ~1720-1740 (C=O stretch, ester), ~1550-1600 (C=C stretch, furan ring), ~1250-1300 (C-O stretch, ester), ~1050-1150 (C-O-C stretch, furan ring) | Strong, sharp peaks for the nitrile and ester carbonyl groups are expected to be the most prominent features. |
| MS (ESI+) | m/z 152.03 [M+H]⁺, 174.02 [M+Na]⁺ | The mass spectrum will show the protonated molecular ion and common adducts like the sodium adduct.[2] |
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of Methyl 5-cyanofuran-3-carboxylate stems from the distinct reactivity of its three functional components: the furan ring, the nitrile group, and the methyl ester.
Reactivity of the Furan Core
The furan ring exhibits a dual nature. While aromatic, its resonance energy is significantly lower than that of benzene, allowing it to participate in reactions that involve dearomatization.[9]
-
Diene in Cycloadditions: Furan is an excellent diene for Diels-Alder reactions, providing a pathway to complex oxabicyclic structures.[9] The presence of electron-withdrawing groups on the furan ring typically requires more reactive or electron-rich dienophiles.
-
Aromatic Substitution: The furan ring can undergo electrophilic aromatic substitution, although the electron-withdrawing substituents at C3 and C5 will deactivate the ring towards this type of reaction.
Functional Group Transformations
The nitrile and ester moieties are prime handles for diversification, making the molecule an excellent scaffold for building libraries of drug-like compounds.
These transformations allow for the introduction of new functional groups, modification of physicochemical properties (e.g., solubility, pKa), and the exploration of new binding interactions with biological targets. The furan scaffold itself is a known pharmacophore found in compounds with anti-inflammatory, anticancer, and antibacterial properties.[1][8]
Safety and Handling
No specific safety data sheet (SDS) is available for Methyl 5-cyanofuran-3-carboxylate. Therefore, a conservative approach to handling is required, based on data from closely related structural analogs.
Analog-Based Hazard Assessment:
-
Methyl 5-cyano-2-methylfuran-3-carboxylate: Classified as acutely toxic (oral, dermal, inhalation), a skin and eye irritant, and may cause drowsiness or dizziness.[3]
-
Methyl 5-(cyanomethyl)-2-furoate: Classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[10]
Recommended Safety Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: If vapors or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling. Keep away from sources of ignition.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Always consult a comprehensive, up-to-date SDS for any chemical before use and perform a thorough risk assessment for your specific experimental conditions.
References
- Joule, J. A., & Mills, K. (2001). Furan as a versatile synthon. Modern Drug Discovery, 4(10), 39-42.
- Melkonyan, F. S., Golantsov, N. E., & Karchava, A. V. (2008).
- Kao Chemicals. (2023, March 9).
- NextSDS. (n.d.).
- Chen, J., et al. (2017). Facile synthesis of cyanofurans via Michael-addition/cyclization of ene–yne–ketones with trimethylsilyl cyanide.
- Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET for 2-Furancarboxaldehyde, 5-methyl-.
- Defense Technical Information Center (DTIC). (2011).
- PubChemLite. (n.d.).
- Gomonov, K. A., et al. (2024). SYNTHESIS AND STRUCTURE OF NEW SUBSTITUTED FURAN-3-CARBOXYLATE HYDRAZONES. Chemistry of Heterocyclic Compounds, 60(3/4).
- Ciba-Geigy AG. (1986).
- Gomonov, K. A., Pelipko, V. V., & Makarenko, S. V. (2022). SYNTHESIS OF SUBSTITUTED FURAN-3-CARBOXYLATES BASED ON ETHYL 3-BROMO-3-NITROACRYLATE. VI North Caucasus Organic Chemistry Symposium.
- Sigma-Aldrich. (2026, February 12).
- Nomura, T., & Hano, Y. (1984). STRUCTURE OF MULBERROFURAN M, A NOVEL 2-ARYLBENZOFURAN. Heterocycles, 22(7), 1507-1511.
- Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1080-1085.
- SciSpace. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
- Luo, Y., et al. (2021). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride.
- ChemicalBook. (2026, March 22). Chemical Safety Data Sheet MSDS / SDS - methyl 5-(cyanomethyl)
- Li, X., et al. (2021). Cu(ii)-catalyzed synthesis of 3-functionalized benzofurans via sequential nucleophilic cyclization and C–C bond activation.
- Royal Society of Chemistry. (n.d.).
- Marco-Arias, M., et al. (2014). Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. Organic & Biomolecular Chemistry, 12(35), 6825-6832.
- ResearchGate. (n.d.). Synthesis and reactivity of aminofuroxans.
- ChemicalBook. (n.d.). Methyl furan-3-carboxylate | 13129-23-2. Retrieved April 6, 2026.
- Tokyo Chemical Industry Co., Ltd. (n.d.).
Sources
- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. PubChemLite - Methyl 5-cyanofuran-3-carboxylate (C7H5NO3) [pubchemlite.lcsb.uni.lu]
- 3. nextsds.com [nextsds.com]
- 4. Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile synthesis of cyanofurans via Michael-addition/cyclization of ene–yne–ketones with trimethylsilyl cyanide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. scispace.com [scispace.com]
- 9. Furan as a versatile synthon [pubsapp.acs.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
